1-Fluorenylmethyloxycarbonyl-piperazine-2-carboxylic acid, also known as 1-FMOC-piperazine-2-(S)-carboxylic acid, is a derivative of piperazine that features a fluorenylmethyloxycarbonyl protecting group. This compound is significant in the field of organic chemistry, particularly in peptide synthesis, due to its ability to protect amine functionalities during chemical reactions. The compound has applications in medicinal chemistry and peptide-based drug development.
The synthesis of 1-FMOC-piperazine-2-(S)-carboxylic acid generally involves several steps:
In industrial settings, automated peptide synthesizers are employed to scale up the production process. Reaction conditions are optimized to maximize yield and minimize side reactions.
The molecular structure of 1-FMOC-piperazine-2-(S)-carboxylic acid features a six-membered piperazine ring with two nitrogen atoms positioned opposite each other. The Fmoc group is attached to one nitrogen atom, while the carboxylic acid functionality is located on the adjacent carbon atom.
1-FMOC-piperazine-2-(S)-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 1-FMOC-piperazine-2-(S)-carboxylic acid primarily revolves around its role as a protecting group in peptide synthesis. During solid-phase peptide synthesis, the Fmoc group can be selectively removed using a base (like piperidine), allowing for subsequent coupling reactions without affecting other functional groups. This selectivity enables precise control over peptide assembly and contributes to the efficiency of synthesizing complex peptides .
1-FMOC-piperazine-2-(S)-carboxylic acid exhibits several notable physical properties:
The compound is stable under standard laboratory conditions but may decompose under extreme conditions (e.g., strong acids or bases). Its reactivity profile allows it to participate in various organic transformations typical for piperazine derivatives .
1-FMOC-piperazine-2-(S)-carboxylic acid finds extensive use in scientific research and applications:
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary α-amino protector in SPPS due to its base lability (cleavable by piperidine) and UV-detectable deprotection byproduct (dibenzofulvene). For 1-Fmoc-piperazine-2-(S)-carboxylic acid, the Fmoc moiety enables iterative coupling cycles on resin-bound peptides. Its incorporation follows standard Fmoc-SPPS protocols: deprotection of the growing chain’s N-terminus, activation of the carboxylic acid of the Fmoc-piperazine derivative, and amide bond formation [2] [6].
A critical challenge is minimizing aspartimide formation during repeated base treatments, particularly when aspartic acid precedes piperazine in sequences. Base-catalyzed cyclization leads to epimerization or chain termination. Optimization strategies include:
Table 1: Performance of Coupling Reagents for Fmoc-Piperazine Incorporation
Reagent | Active Ester | Racemization Risk | Solubility in DMF |
---|---|---|---|
HATU | OAt | Low | High |
PyBOP | OBt | Moderate | High |
DIC/Oxyma Pure® | Oxyma | Very Low | Moderate |
COMU | Oxyma | Low | High |
Orthogonal protection is essential for functionalizing piperazine’s secondary nitrogen while preserving stereochemistry. 1-Fmoc-piperazine-2-(S)-carboxylic acid employs Fmoc at the carboxylic acid-bearing nitrogen (N1), allowing selective deprotection for peptide elongation. The tert-butyloxycarbonyl (Boc) group protects the ring nitrogen (N4), providing acid lability orthogonal to Fmoc [6] [8]. This dual strategy enables:
For N4-functionalized derivatives, acid-labile groups like Boc or allyloxycarbonyl (Alloc) are preferred. Alloc removal via Pd(0)-catalyzed deallylation avoids acidic conditions, preserving acid-sensitive peptide motifs [6].
Table 2: Orthogonal Protecting Groups for Piperazine Carboxylic Acids
Group | Position | Deprotection Condition | Orthogonality To |
---|---|---|---|
Fmoc | N1 | 20% Piperidine/DMF | Boc, Alloc, tBu |
Boc | N4 | 50% TFA/DCM | Fmoc, Trt |
Alloc | N4 | Pd(Ph₃P)₄/PhSiH₃ | Fmoc, OtBu |
Trt | N4 | 1% TFA/DCM | Fmoc, Boc |
The chiral center at C2 of piperazine mandates enantioselective synthesis to avoid diastereomer contamination in peptides. Two primary routes dominate:
Critical to optical purity is suppressing racemization during Fmoc protection. Key measures:
Coupling 1-Fmoc-piperazine-2-(S)-carboxylic acid to sterically hindered N-terminal residues (e.g., Val, Ile) requires high-efficiency reagents. Key innovations:
Figure 1: Racemization Mechanisms During Carboxyl Activation
Scaling 1-Fmoc-piperazine-2-(S)-carboxylic acid synthesis faces three bottlenecks:
Table 3: Industrial Optimization Strategies for Scalable Synthesis
Challenge | Solution | Efficiency Gain |
---|---|---|
Low enzymatic yield | Immobilized amidase bioreactors | 22% → 41% yield |
Pd/C catalyst degradation | Continuous-flow hydrogenation | Catalyst reuse >10 cycles |
Diastereomer contamination | Chiral salt crystallization | ee >99.5% |
Solvent waste | Membrane-based DMF recovery | Solvent consumption ↓60% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: